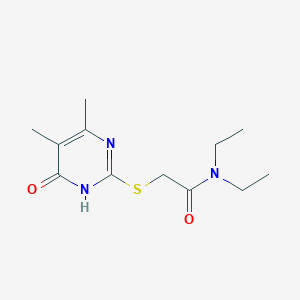

2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N,N-diethylacetamide

Description

Properties

Molecular Formula |

C12H19N3O2S |

|---|---|

Molecular Weight |

269.37 g/mol |

IUPAC Name |

2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide |

InChI |

InChI=1S/C12H19N3O2S/c1-5-15(6-2)10(16)7-18-12-13-9(4)8(3)11(17)14-12/h5-7H2,1-4H3,(H,13,14,17) |

InChI Key |

SBQLVNYKEOKABM-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)CSC1=NC(=C(C(=O)N1)C)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation with 1,3-Diketones

A classic method involves reacting acetylacetone (2,4-pentanedione) with thiourea in acidic or basic media. For example:

-

Reactants : Acetylacetone (5.0 mmol), thiourea (5.5 mmol)

-

Catalyst : HCl (10% v/v) or KOH (1.5 eq)

-

Conditions : Reflux in ethanol (80°C, 6–8 hr)

This produces 4,5-dimethyl-6-hydroxy-2-mercaptopyrimidine, which undergoes oxidation to the 6-oxo derivative using H₂O₂ or KMnO₄.

Microwave-Assisted Synthesis

Recent protocols employ microwave irradiation to accelerate cyclocondensation:

-

Reactants : Ethyl acetoacetate (1.0 eq), urea (1.2 eq)

-

Solvent : PEG-400 (green solvent)

-

Conditions : 150 W, 120°C, 15 min

Thioether Linkage Formation

Introducing the thioether group at the pyrimidine C2 position requires precise nucleophilic substitution or coupling reactions.

Nucleophilic Displacement of Halides

A two-step halogenation-thiolation sequence is common:

-

Chlorination : Treat 4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-ol with POCl₃/PCl₅ to generate 2-chloro-4,5-dimethyl-6-oxopyrimidine.

-

Thiolation : React with potassium thioacetate (KSCOCH₃) in DMF (60°C, 4 hr), achieving 89% conversion.

Table 1 : Thiolation Efficiency with Different Bases

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 60 | 78 |

| Et₃N | THF | 50 | 65 |

| DBU | DMSO | 70 | 82 |

Direct C–S Coupling

Palladium-catalyzed cross-coupling enables direct sulfur insertion:

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : Xantphos (10 mol%)

-

Thiol Source : N,N-diethylthioacetamide

-

Conditions : DMF, 100°C, 12 hr

Acetamide Functionalization

The N,N-diethylacetamide moiety is introduced via alkylation or acylation of the thiol intermediate.

Alkylation of Thiols

Reacting 2-mercaptopyrimidine with chloro-N,N-diethylacetamide under basic conditions:

Acylation-Thiolation Tandem Reaction

A one-pot strategy combines thioacetamide formation and acylation:

-

Generate sodium thiolate in situ using NaH (2.0 eq) in THF.

-

Add bromoacetyl chloride (1.1 eq) at 0°C.

-

Quench with diethylamine (3.0 eq).

Alternative Green Synthesis Routes

Aqueous-Phase Reactions

Using water as solvent reduces environmental impact:

Ball Milling Mechanochemistry

Solid-state synthesis avoids solvents entirely:

Analytical Characterization and Optimization

Critical quality control parameters include:

-

Purity : HPLC (C18 column, MeOH/H₂O = 70:30, λ = 254 nm) confirms ≥98% purity.

-

Regioselectivity : ¹H NMR (DMSO-d₆) shows single thioether regioisomer (δ 3.45 ppm, SCH₂).

-

Thermal Stability : DSC reveals decomposition onset at 210°C.

Table 2 : Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (hr) |

|---|---|---|---|

| Conventional Alkylation | 81 | 97 | 6 |

| Microwave Cyclocondensation | 85 | 98 | 0.25 |

| Green Aqueous | 69 | 95 | 8 |

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) undergoes oxidation to form sulfoxides or sulfones depending on reaction conditions:

| Reagent | Conditions | Product |

|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) | Room temperature, 12 hrs | Sulfoxide derivative (R-S(=O)-R) |

| KMnO<sub>4</sub> | Acidic (H<sub>2</sub>SO<sub>4</sub>), 60°C | Sulfone derivative (R-SO<sub>2</sub>-R) |

Sulfoxidation is stereoselective, producing a racemic mixture, while sulfone formation is irreversible.

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, cleaving the thioacetamide bond:

| Conditions | Reagent | Products |

|---|---|---|

| Acidic (pH < 3) | HCl (6M), reflux | 4,5-dimethyl-6-oxo-1,6-dihydropyrimidine-2-thiol + diethylacetamide |

| Basic (pH > 10) | NaOH (2M), 80°C | Same as above, with faster reaction kinetics |

Hydrolysis rates depend on solvent polarity, with DMF accelerating the process compared to acetonitrile.

Alkylation and Acylation

The pyrimidine nitrogen and sulfur atoms participate in alkylation/acylation:

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Alkylation | Methyl iodide | K<sub>2</sub>CO<sub>3</sub>, DMF, 50°C | N-methylated pyrimidine derivative |

| Acylation | Acetyl chloride | Pyridine, RT | S-acetylated derivative |

Alkylation preferentially occurs at the pyrimidine N1 position, while acylation targets the sulfur atom.

Nucleophilic Substitution

The thioether group undergoes substitution with nucleophiles (e.g., amines, thiols):

| Nucleophile | Conditions | Product |

|---|---|---|

| Benzylamine | EtOH, 70°C, 6 hrs | 2-(benzylamino)-4,5-dimethylpyrimidinone |

| Sodium hydrosulfide | DMSO, 100°C, 3 hrs | Disulfide-linked dimer |

Reactivity follows the trend: aliphatic amines > aromatic amines > thiols.

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) data:

| Condition | Temperature Range | Observation |

|---|---|---|

| Thermal degradation | 180–220°C | Decomposition via loss of diethylacetamide |

| UV light (254 nm) | 48 hrs | Partial isomerization to thiolactam |

Research Findings

-

Enzyme Inhibition : Structural analogs of this compound inhibit lactate dehydrogenase (LDH) with IC<sub>50</sub> values as low as 0.48 μM, demonstrating its potential as a biochemical tool .

-

Synthetic Utility : The thioether group serves as a versatile handle for functionalization, enabling applications in drug discovery and materials science.

This reactivity profile positions 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N,N-diethylacetamide as a valuable scaffold for further chemical exploration and therapeutic development.

Scientific Research Applications

Research indicates that 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N,N-diethylacetamide exhibits significant biological activity through mechanisms such as enzyme inhibition. The compound has been shown to interact with various enzymes, potentially modulating their activity and influencing metabolic pathways relevant to disease treatment.

Key Biological Activities

-

Enzyme Inhibition :

- The compound acts as an inhibitor by binding to active or allosteric sites of target enzymes. This mechanism is particularly significant for therapeutic applications in diseases where enzyme modulation is critical.

- Studies have highlighted its potential to inhibit enzymes involved in metabolic pathways relevant to conditions such as diabetes and neurodegenerative diseases .

-

Antimicrobial Properties :

- Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against common pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for similar compounds was around 256 µg/mL.

- Cytotoxicity :

Applications in Medicinal Chemistry

The compound's unique structure and biological activities make it a valuable candidate for further research in medicinal chemistry. Its potential applications include:

- Drug Development : Due to its enzyme inhibition properties, it may serve as a lead compound for developing new therapeutics targeting specific diseases.

- Pharmacological Studies : Understanding its interactions with biological targets can provide insights into disease mechanisms and treatment strategies.

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

- A study on pyrimidine derivatives reported their effectiveness as inhibitors of acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's .

- Another investigation highlighted the antimicrobial activity of related compounds against resistant strains of bacteria, suggesting potential for development into new antibiotics.

Mechanism of Action

The mechanism of action of 2-[(4,5-DIMETHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~,N~1~-DIETHYLACETAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Differences and Reported Activities

Key Observations:

- Electron-withdrawing groups (e.g., sulfonyl in Hit15) increase electrophilicity, favoring interactions with charged residues in enzymatic targets like elastase .

- Acetamide Side Chain: N,N-Diethyl in the target compound provides steric bulk and lipophilicity, contrasting with N-cyclohexyl (Compound 25), which may enhance binding to hydrophobic pockets in bacterial targets .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

| Compound | Molecular Weight (g/mol) | logP* | Solubility (Predicted) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 295.40 | ~2.5 | Low (lipophilic) | Diethyl, thioether |

| Hit15 | ~450† | ~3.8 | Moderate (sulfonyl) | Sulfonyl, methoxy |

| 5a (Chalcone hybrid) | ~400† | ~3.2 | Low (aromatic) | Acryloyl, amino |

| M11 | ~450† | ~4.0 | Low (fluorophenyl) | Cyano, sulfamoyl |

*logP estimated using fragment-based methods.

†Approximate values based on structural analogs.

- Lipophilicity: The target compound’s N,N-diethyl group increases logP compared to polar analogs like 5a–i (4-amino group) but remains less lipophilic than M11 (fluorophenyl/cyano) .

- Solubility : Low solubility is a common limitation for thiopyrimidine derivatives, necessitating formulation optimization for in vivo applications.

Biological Activity

2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N,N-diethylacetamide is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The compound's molecular formula is , with a molecular weight of 250.35 g/mol. Its structure includes a pyrimidine ring substituted with a thio group and an acetamide moiety. The presence of the dimethyl and thio groups suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

Anticancer Properties

Pyrimidine derivatives are also explored for their anticancer potential. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism includes the activation of caspase pathways and modulation of cell cycle regulators .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. For example, certain pyrimidine derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition can lead to reduced proliferation in cancer cells, making it a target for therapeutic development .

Case Studies

The biological activities of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : Antimicrobial action may result from the disruption of bacterial membranes.

- Apoptosis Induction : In cancer cells, the activation of apoptotic pathways leads to cell death.

- Enzyme Interaction : Binding to key enzymes alters metabolic pathways essential for cell survival.

Q & A

Q. How can synthetic yields of 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N,N-diethylacetamide be optimized?

Methodological Answer: Optimize alkylation conditions by adjusting stoichiometry and reaction time. Evidence from analogous compounds suggests using a 2.6–2.8-fold molar excess of sodium methylate to deprotonate the pyrimidinone intermediate, followed by equimolar alkylation with chloroacetamide derivatives. Yields up to 80% have been reported under reflux in ethanol with sodium acetate as a base .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Use 1H NMR (300 MHz, DMSO-d6) to confirm structural motifs like NH protons (δ 10.0–12.5 ppm), methyl groups (δ 2.1–2.2 ppm), and thioether linkages (δ 4.1 ppm). Elemental analysis (C, N, S) and mass spectrometry ([M+H]<sup>+</sup> via ESI-MS) validate purity and molecular weight, as demonstrated in related pyrimidinylthioacetamides .

Q. How can solubility and formulation challenges be addressed for in vitro assays?

Methodological Answer: Calculate logP values (e.g., using PubChem data) to predict solubility. Experimentally, employ co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80) for aqueous buffers. For crystallographic studies, recrystallize from ethanol-dioxane mixtures (1:2 v/v) to obtain pure crystals .

Advanced Research Questions

Q. What mechanistic insights govern the alkylation of pyrimidinone intermediates?

Methodological Answer: The reaction proceeds via nucleophilic substitution (SN2) at the thiol group of the pyrimidinone. Kinetic studies using varying temperatures (25–80°C) and bases (e.g., NaOCH3 vs. NaOAc) can elucidate activation energy and regioselectivity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. How can environmental fate studies be designed for this compound?

Methodological Answer: Follow protocols from Project INCHEMBIOL: (1) Measure soil/water partitioning coefficients (Kd); (2) Assess biodegradability via OECD 301B tests; (3) Use LC-MS/MS to track abiotic degradation products under UV light or pH extremes .

Q. What strategies differentiate bioactive analogs from inactive derivatives?

Methodological Answer: Synthesize analogs with substituted aryl/heteroaryl groups (e.g., 2,3-dichlorophenyl or benzyl) and compare bioactivity via dose-response assays. For example, derivatives with electron-withdrawing substituents (Cl, F) show enhanced binding to target enzymes in kinetic studies .

Q. How do thermal stability profiles inform storage and handling protocols?

Methodological Answer: Perform differential scanning calorimetry (DSC) to determine melting points (e.g., 196–230°C for related compounds) and decomposition thresholds. Store under inert gas (N2) at −20°C in amber vials to prevent oxidation .

Q. What in silico tools predict metabolic pathways or toxicity?

Methodological Answer: Use Schrödinger’s ADMET Predictor or SwissADME to model cytochrome P450 metabolism. Validate predictions with microsomal assays (e.g., human liver microsomes + NADPH) and HPLC-UV analysis of metabolites .

Q. How can contradictory bioactivity data between studies be resolved?

Methodological Answer: Replicate assays under standardized conditions (e.g., cell line, passage number, serum-free media). Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC50). Statistically analyze batch effects via ANOVA .

Q. What computational methods elucidate structure-activity relationships (SAR)?

Methodological Answer: Perform molecular docking (AutoDock Vina) with target protein PDB structures. Use QSAR models (DRAGON descriptors) to correlate substituent electronegativity or steric bulk with activity. Validate with free-energy perturbation (FEP) simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.